flotufolastat F18 gallium
Description
Significance of Prostate-Specific Membrane Antigen (PSMA) in Oncology Research
Prostate-Specific Membrane Antigen (PSMA) is a type II transmembrane glycoprotein (B1211001) that has become a significant target in oncology, particularly for prostate cancer. nih.govfrontiersin.org Its utility stems from its high level of expression on the surface of prostate cancer cells, reportedly 100 to 1000 times greater than in normal tissues. urologytimes.com While PSMA is also found in other tissues like the kidneys, salivary glands, and small intestine, its substantial upregulation in prostate adenocarcinoma makes it an excellent biomarker. nih.govurologytimes.commdpi.com
Research has demonstrated that the expression of PSMA correlates with the aggressiveness of the cancer. frontiersin.orgmdpi.com Higher-grade, metastatic, and castration-resistant prostate cancers tend to show increased PSMA expression. mdpi.comamegroups.org This correlation provides valuable prognostic information. mdpi.com Furthermore, because PSMA is a membrane-bound protein with an extracellular domain, it is an accessible target for agents delivered through the bloodstream. nih.govaacrjournals.org A key feature of PSMA is its internalization upon ligand binding, a process that draws the targeted agent into the cancer cell. patsnap.comamegroups.org This mechanism can enhance the signal-to-noise ratio for imaging by concentrating the radiotracer within the tumor cells, making it a highly attractive target for the development of diagnostic imaging agents. amegroups.org The significant overexpression of PSMA in the majority of prostate cancer cells is a foundational element for its use in molecular imaging. posluma.com
Evolution of PSMA-Targeted Radioligands for Positron Emission Tomography (PET)
The development of PSMA-targeted radioligands for PET imaging has progressed significantly over the past decades, moving from large antibodies to highly specific small molecules.
Initial efforts utilized radiolabeled monoclonal antibodies. An early example is the radio-immunoconjugate of the antibody 7E11, which binds to an intracellular part of the PSMA protein. nih.govaacrjournals.org This agent, known as Indium-111 capromab (B1176778) pendetide (B12302954) (ProstaScint®), was approved by the U.S. Food and Drug Administration (FDA) but had limitations due to slow clearance from the blood and suboptimal imaging characteristics. nih.govaacrjournals.org
A major advancement came with the creation of small molecule inhibitors of PSMA, which offered improved pharmacokinetics, including faster clearance and better tumor penetration. These agents typically target the extracellular enzymatic site of PSMA. The introduction of Gallium-68 (B1239309) (68Ga)-labeled ligands, such as [68Ga]Ga-PSMA-11, marked a turning point and became a gold standard in clinical practice. researchgate.netfrontiersin.org These agents demonstrated high sensitivity and specificity for detecting metastatic prostate cancer lesions, even at low PSA levels. frontiersin.orgnih.gov
Subsequently, fluorine-18 (B77423) (F-18) labeled small molecules were developed, offering several advantages over 68Ga. F-18 has a longer half-life (approximately 110 minutes vs. 68 minutes for 68Ga), which allows for centralized production and distribution. amegroups.org It also has lower positron energy, resulting in better spatial resolution in PET images. amegroups.org Notable F-18 labeled agents include [18F]DCFPyL and [18F]PSMA-1007. frontiersin.orgnih.gov These tracers have also shown high detection rates for recurrent prostate cancer. frontiersin.orgnih.gov This evolution has paved the way for the next generation of agents, including radiohybrid compounds like flotufolastat F 18 gallium, which build upon the successes of these earlier small molecule inhibitors. amegroups.orgnih.gov
| PSMA-Targeted Agent Class | Example(s) | Key Characteristics |
| Monoclonal Antibodies | 111In-capromab pendetide | Binds to intracellular PSMA domain; Slow blood clearance. nih.govaacrjournals.org |
| 68Ga-Labeled Small Molecules | [68Ga]Ga-PSMA-11 | Targets extracellular PSMA domain; Shorter half-life; High sensitivity. researchgate.netfrontiersin.org |
| 18F-Labeled Small Molecules | [18F]DCFPyL, [18F]PSMA-1007 | Longer half-life allowing centralized production; Higher image resolution. amegroups.orgnih.gov |
| Radiohybrid Ligands | Flotufolastat F 18 gallium | Combines 18F labeling with a chelated metal; Designed for theranostic potential. amegroups.orgnih.gov |
Conceptual Framework of Radiohybrid Ligands in Diagnostic and Therapeutic Modalities
Radiohybrid (rh) PSMA ligands represent an innovative tracer concept in nuclear medicine. nih.gov The fundamental design of a radiohybrid ligand involves a single molecule that incorporates three key components: a PSMA-inhibiting scaffold, a moiety for labeling with a radioisotope like fluorine-18, and a chelator capable of binding a metal. amegroups.orgnih.gov
In the case of flotufolastat F 18 gallium, the molecule uses a glutamate-urea-lysine or glutamate-urea-glutamate motif to bind to PSMA. amegroups.orgnih.gov It includes a silicon-fluoride-acceptor (SiFA) group that allows for rapid and efficient labeling with fluorine-18. nih.gov Finally, it contains a chelator, such as DOTAGA, which is complexed with a non-radioactive metal like natural gallium. nih.govrxlist.com The inclusion of the metal chelate helps to improve the compound's hydrophilicity, balancing the lipophilic nature of the SiFA component and leading to favorable pharmacokinetics, such as rapid renal and low hepatobiliary excretion. nih.govnih.gov
This tripartite structure provides significant versatility. amegroups.org For diagnostic purposes, the ligand is labeled with a positron emitter like F-18. nih.gov Crucially, the same core ligand structure can be labeled with a therapeutic radionuclide by replacing the non-radioactive metal in the chelator with a radiometal such as Lutetium-177 (B1209992) (177Lu) or Actinium-225 (B1199940) (225Ac). posluma.comamegroups.org This creates a chemically identical theranostic pair, where the same molecule can be used for both imaging (to identify and characterize tumors) and subsequent targeted radioligand therapy (to treat them). posluma.comamegroups.org This concept originated from the Technical University of Munich and offers a streamlined path for developing precision medicine tools for cancer. posluma.com
Research Findings on Radiohybrid PSMA Ligands
Preclinical studies have evaluated various radiohybrid PSMA ligands, comparing them to established tracers. These studies have provided data on their binding affinity to PSMA-expressing cells and their distribution in living organisms.
| Compound | PSMA Binding Affinity (IC50 in nM) |
|---|---|
| rhPSMA-7.3 (Flotufolastat) | 4.4 |
| 19F-DCFPyL | 12.0 |
| 19F-PSMA-1007 | 1.8 |
| Ga-rhPSMA-7 | 2.5 |
| Ga-rhPSMA-10 | 2.1 |
Data sourced from in vitro competitive binding assays on LNCaP human prostate carcinoma cells. rxlist.comnih.gov A lower IC50 value indicates a higher binding affinity.
| Organ/Tissue | Percentage of Administered Activity |
|---|---|
| Liver | 15.8% |
| Heart Blood Pool | 7.4% |
| Kidneys | 3.2% |
Structure
2D Structure
Properties
Molecular Formula |
C63H96FGaN12O25Si |
|---|---|
Molecular Weight |
1537.3 g/mol |
IUPAC Name |
gallium;(2S)-2-[[(1S)-1-carboxylato-4-[[(1R)-1-carboxylato-4-[[4-[[(5R)-5-carboxylato-5-[[(2R)-2-[[(4S)-4-carboxylato-4-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]butanoyl]amino]-3-[[4-[ditert-butyl(fluoranyl)silyl]benzoyl]amino]propanoyl]amino]pentyl]amino]-4-oxobutanoyl]amino]butyl]amino]-4-oxobutyl]carbamoylamino]pentanedioate;hydron |
InChI |
InChI=1S/C63H99FN12O25Si.Ga/c1-62(2,3)102(64,63(4,5)6)39-14-12-38(13-15-39)54(89)67-34-44(69-49(80)20-18-45(60(99)100)76-32-30-74(36-52(85)86)28-26-73(35-51(83)84)27-29-75(31-33-76)37-53(87)88)55(90)70-41(57(93)94)10-7-8-24-65-46(77)21-22-47(78)66-25-9-11-40(56(91)92)68-48(79)19-16-42(58(95)96)71-61(101)72-43(59(97)98)17-23-50(81)82;/h12-15,40-45H,7-11,16-37H2,1-6H3,(H,65,77)(H,66,78)(H,67,89)(H,68,79)(H,69,80)(H,70,90)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H2,71,72,101);/q;+3/p-3/t40-,41-,42+,43+,44-,45+;/m1./s1/i64-1; |
InChI Key |
OJPQWJNFDOFXTN-WRFPGERRSA-K |
Isomeric SMILES |
[H+].[H+].[H+].[H+].[H+].[H+].CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NC[C@H](C(=O)N[C@H](CCCCNC(=O)CCC(=O)NCCC[C@H](C(=O)[O-])NC(=O)CC[C@@H](C(=O)[O-])NC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])C(=O)[O-])NC(=O)CC[C@@H](C(=O)[O-])N2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])(C(C)(C)C)[18F].[Ga+3] |
Canonical SMILES |
[H+].[H+].[H+].[H+].[H+].[H+].CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NCC(C(=O)NC(CCCCNC(=O)CCC(=O)NCCCC(C(=O)[O-])NC(=O)CCC(C(=O)[O-])NC(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)[O-])NC(=O)CCC(C(=O)[O-])N2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])(C(C)(C)C)F.[Ga+3] |
Origin of Product |
United States |
Molecular Design and Radiochemistry of Flotufolastat F18 Gallium
Structural Components and Functional Moieties
The efficacy of flotufolastat F-18 gallium as an imaging agent is derived from the synergistic function of its three core components: a PSMA-binding motif, a chelating agent for metal complexation, and a strategically integrated radioisotope.
PSMA Binding Motif (e.g., rhPSMA-7.3)
At the heart of flotufolastat F-18 gallium is the radiohybrid prostate-specific membrane antigen (rhPSMA) ligand, specifically rhPSMA-7.3. nih.gov This component is responsible for the molecule's ability to selectively target and bind to PSMA, a protein that is significantly overexpressed on the surface of prostate cancer cells. nih.govposluma.com The rhPSMA-7.3 moiety ensures that the radiopharmaceutical accumulates at the site of the tumor, allowing for precise visualization. nih.gov The binding affinity of flotufolastat F-18 to PSMA is high, with a reported IC50 value of 4.4 nM. drugbank.comfda.govncats.io
Chelating Agents and Metal Complexation (e.g., DOTAGA with Nonradioactive Gallium)
To create a stable and effective radiopharmaceutical, a chelating agent is employed to securely hold a metal ion. In flotufolastat F-18 gallium, this function is fulfilled by 1,4,7,10-tetraazacyclododecane-1-(glutamic acid)-4,7,10-triacetic acid (DOTAGA). nih.govvulcanchem.com DOTAGA is a macrocyclic chelator that forms a stable complex with a nonradioactive gallium atom. nih.govfda.govunibestpharm.com This complex is a crucial part of the molecule's "radiohybrid" nature, which allows for the incorporation of both a metallic and a non-metallic radioisotope. posluma.comnih.govrsc.org The use of a stable chelator like DOTAGA is essential to prevent the release of the metal ion in vivo, ensuring the safety and efficacy of the imaging agent. unibestpharm.com
Radioisotope Integration (Fluorine-18 covalently bound to Silicon)
The diagnostic capability of flotufolastat F-18 gallium is provided by the positron-emitting radionuclide, Fluorine-18 (B77423) (F-18). nih.govposluma.com Unlike traditional radiolabeling methods that often form a carbon-fluorine bond, flotufolastat F-18 gallium features a novel approach where the F-18 atom is covalently bound to a silicon atom. nih.govfda.govunibestpharm.com This silicon-fluoride acceptor (SiFA) technology offers a streamlined and efficient method for incorporating F-18 into the molecule. koreascience.krsnmjournals.org The use of sterically demanding groups around the silicon atom helps to protect the Si-F bond from rapid hydrolysis in the body, ensuring the radioisotope remains attached to the targeting molecule. snmjournals.org
Principles of Fluorine-18 Radiochemistry for PSMA Ligands
The production of F-18 labeled PSMA ligands like flotufolastat F-18 gallium involves specialized radiochemical techniques to ensure high yield and purity.
Automated Synthesis Methodologies
To meet the demands of clinical use, the synthesis of F-18 labeled radiopharmaceuticals is often automated. d-nb.infounimi.it Automated synthesis units, such as cassette-based systems, provide a reproducible and controlled environment for the radiolabeling process, which is crucial for adhering to Good Manufacturing Practice (GMP) guidelines. d-nb.inforsc.org These systems can perform the necessary reaction steps, including the nucleophilic substitution to form the F-18 labeled intermediate and the subsequent purification of the final product, with minimal manual intervention. unimi.it Methods like "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), have also been automated for the synthesis of F-18 labeled PSMA ligands, demonstrating the versatility of automated platforms. nih.govresearchgate.net
Radiochemical Purity Assessment Techniques
Ensuring the radiochemical purity of the final product is a critical quality control step. This is typically assessed using analytical techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). researchgate.netnih.gov These methods separate the desired radiolabeled compound from any unreacted starting materials or radiolabeled impurities. For instance, radio-HPLC allows for the quantification of the percentage of radioactivity associated with the correct compound, with radiochemical purities often exceeding 95% for clinical use. snmjournals.orgresearchgate.net
Molar Activity Considerations in Radiolabeling
Molar activity, a critical parameter in radiopharmaceutical science, refers to the amount of radioactivity per mole of a compound. In the context of flotufolastat F 18, achieving high molar activity is crucial for sensitive and accurate PET imaging.
An automated synthesis process for [¹⁸F]Ga-rhPSMA-7 and its single isomer [¹⁸F]Ga-rhPSMA-7.3 has been established, demonstrating high reliability and efficiency. nih.gov In a series of over 200 routine productions, an average molar activity of 291 ± 62 GBq/μmol was achieved at the end of synthesis. nih.govnih.gov This was accomplished using a starting precursor amount of 150 nmol. nih.govnih.gov The starting activities ranged from 31 to 130 GBq, with an average of 89 ± 14 GBq. nih.govnih.gov The high molar activity ensures that a sufficient radioactive signal can be detected from the targeted PSMA-expressing tissues, while administering a very small chemical mass of the compound to the patient. posluma.com
It has been noted that the molar activity of [¹⁸F]Ga-rhPSMA-7.3 has a minor influence on its biodistribution. researchgate.net This is an important consideration, as it suggests that variations in molar activity within a certain range may not significantly impact the diagnostic performance of the tracer.
Comparative Analysis of Radioligand Synthesis Strategies
The choice of radionuclide is a pivotal decision in the design of a radiopharmaceutical, with significant implications for its synthesis, production logistics, and imaging characteristics. The development of flotufolastat F 18 highlights the strategic advantages of using fluorine-18 over the more traditionally used gallium-68 (B1239309).
Distinctions between Fluorine-18 and Gallium-68 Labeling Approaches
The labeling of flotufolastat with fluorine-18 represents a significant departure from the methods used for gallium-68 based PSMA agents. mdpi.com Flotufolastat F 18 is a radiohybrid (rh) PSMA-targeted ligand. nih.govposluma.com This innovative design allows for labeling with either fluorine-18 for PET imaging or with therapeutic radiometals like Lutetium-177 (B1209992) or Actinium-225 (B1199940). iba-radiopharmasolutions.composluma.com
The radiolabeling of flotufolastat F 18 is achieved through a unique isotopic exchange reaction. mdpi.com In this process, a non-radioactive fluorine-19 atom within the silicon-fluoride acceptor (SiFA) group of the molecule is replaced by a radioactive fluorine-18 atom. mdpi.comsnmjournals.org This reaction can be conducted at room temperature, which simplifies the synthesis process. mdpi.comsnmjournals.org
In contrast, the labeling of many other ¹⁸F-PSMA tracers, such as [¹⁸F]DCFPyL and [¹⁸F]PSMA-1007, involves the direct fluorination of an unprotected precursor, where a leaving group is substituted by fluorine-18. mdpi.com These methods often require harsher reaction conditions and multi-step procedures. nih.gov
The synthesis of gallium-68 labeled compounds, such as ⁶⁸Ga-PSMA-11, typically involves the use of a ⁶⁸Ge/⁶⁸Ga generator. researchgate.net The eluted ⁶⁸Ga is then chelated by a specific ligand, a process that can be conveniently performed using a kit-based method in a nuclear pharmacy. researchgate.net While this offers flexibility, the production of fluorine-18 in a cyclotron allows for much larger batch sizes. researchgate.netcancernetwork.com
A key advantage of the flotufolastat F 18 synthesis is its speed. The automated production of [¹⁸F]Ga-rhPSMA-7/-7.3 can be completed in approximately 16 minutes. nih.govnih.gov This is significantly faster than the synthesis of other ¹⁸F-labeled PSMA tracers like [¹⁸F]DCFPyL (21 minutes) and [¹⁸F]PSMA-1007 (35-45 minutes). nih.gov This rapid synthesis may reduce the risk of radiolysis, which is the breakdown of the compound due to its own radiation. nih.gov
Implications of Radionuclide Half-Life for Production Logistics and Batch Scale
The half-life of the radionuclide is a critical factor that dictates the production, distribution, and clinical utility of a radiopharmaceutical. Fluorine-18 and gallium-68 have distinct half-lives that present different logistical challenges and opportunities.
| Radionuclide | Half-Life | Production Method | Key Logistical Implications |
| Fluorine-18 | ~110 minutes nih.gov | Cyclotron cancernetwork.comnih.gov | Allows for centralized production and distribution to multiple PET centers. nih.govscite.ai Longer shelf-life facilitates transport over greater distances. nih.gov Enables larger batch production. researchgate.netdrugbank.com |
| Gallium-68 | ~68 minutes cancernetwork.com | ⁶⁸Ge/⁶⁸Ga Generator researchgate.net | Typically requires on-site production due to the short half-life. researchgate.netthno.org Limited batch size, often sufficient for only a few patients per production run. nih.gov |
The longer half-life of fluorine-18 (approximately 110 minutes) compared to gallium-68 (approximately 68 minutes) is a significant advantage for flotufolastat F 18. iba-radiopharmasolutions.comcancernetwork.comnih.gov This extended half-life allows for the centralized production of large batches of the radiopharmaceutical in a cyclotron. researchgate.netnih.gov These batches can then be distributed to various PET imaging centers, even those located at a distance from the production facility. nih.govnih.gov This "satellite concept" of distribution greatly enhances the accessibility of the imaging agent for patients. nih.gov
In contrast, the short half-life of gallium-68 necessitates on-site production using a ⁶⁸Ge/⁶⁸Ga generator. researchgate.netthno.org This limits the number of doses that can be produced from a single synthesis, often only enough for a small number of patients. nih.gov The logistics of ⁶⁸Ga production can be more complex and costly for individual facilities. guoncologynow.com
The stability of flotufolastat F 18 over a 10-hour period has been demonstrated, further supporting its suitability for commercialization and distribution over significant distances. snmjournals.org This robust stability, combined with the favorable half-life of fluorine-18, positions flotufolastat F 18 as a highly practical and accessible agent for PSMA PET imaging.
Molecular and Cellular Mechanisms of Flotufolastat F18 Gallium Interaction
Prostate-Specific Membrane Antigen (PSMA) Biology
Prostate-Specific Membrane Antigen (PSMA) is classified as a type II transmembrane glycoprotein (B1211001). nih.govaacrjournals.orgnih.govnih.gov Its structure is composed of three distinct parts: a 19-amino-acid intracellular portion, a 24-amino-acid segment that spans the cell membrane, and a large 707-amino-acid extracellular domain. nih.govresearchgate.net This extracellular domain is crucial as it contains the binding site for ligands such as flotufolastat F18. researchgate.netpatsnap.com The gene responsible for encoding PSMA is located on the short arm of chromosome 11. nih.gov Functionally, PSMA exhibits enzymatic activity, specifically as a glutamate-preferring carboxypeptidase. nih.gov
A hallmark of prostate cancer is the significant overexpression of PSMA on the surface of cancer cells, with levels reported to be 100 to 1,000 times higher than in normal prostate tissue. posluma.com This overexpression is observed in the vast majority of prostate adenocarcinomas. aacrjournals.org Studies have shown that PSMA is expressed in approximately 94.1% of prostate cancers. researchgate.net The level of PSMA expression often correlates with the aggressiveness of the disease, being associated with higher tumor stage, Gleason grade, and an increased risk of biochemical recurrence. nih.govresearchgate.netmdpi.com While PSMA is highly expressed in most prostate cancers, it's important to note that about 5% to 10% of primary prostate tumors or metastatic lesions may not express PSMA. posluma.com Furthermore, its expression can be influenced by androgen deprivation therapy, which tends to upregulate PSMA levels. mdpi.com
PSMA Expression in Prostate Cancer
| Finding | Source |
|---|---|
| PSMA is overexpressed 100- to 1000-fold in prostate cancer cells compared to normal tissue. | posluma.com |
| Approximately 94.1% of prostate cancers show PSMA staining. | researchgate.net |
| PSMA expression is significantly associated with tumor stage and high Gleason grade. | researchgate.net |
| Strong PSMA expression is linked to a higher risk of biochemical recurrence. | researchgate.net |
Beyond prostate cancer cells, PSMA is also notably expressed in the neovasculature of a wide array of other solid tumors. aacrjournals.orgpatsnap.comasco.orgnih.gov This expression is specific to the endothelial cells of newly formed tumor blood vessels and is generally absent in the vasculature of normal, non-cancerous tissues. aacrjournals.orgplos.org This makes PSMA a target for anti-neovasculature therapies.
Various studies have documented PSMA expression in the tumor-associated neovasculature of malignancies such as:
Conventional (clear cell) renal carcinoma aacrjournals.org
Transitional cell carcinoma of the urinary bladder aacrjournals.org
Colonic adenocarcinoma aacrjournals.org
Neuroendocrine carcinoma aacrjournals.org
Glioblastoma multiforme aacrjournals.org
Malignant melanoma aacrjournals.org
Non-small cell lung carcinoma aacrjournals.orgplos.org
Breast carcinoma aacrjournals.org
Soft tissue sarcomas aacrjournals.orgnih.gov
Physiological expression of PSMA, although at much lower levels than in prostate cancer, is also observed in some normal tissues, including the small intestine, proximal renal tubules, and salivary glands. nih.gov
PSMA Expression in Neovasculature of Various Cancers
| Cancer Type | PSMA Expression in Neovasculature | Source |
|---|---|---|
| Conventional (clear cell) renal carcinoma | Positive | aacrjournals.org |
| Transitional cell carcinoma of the urinary bladder | Positive | aacrjournals.org |
| Colonic adenocarcinoma | Positive | aacrjournals.org |
| Non-small cell lung carcinoma | Positive | aacrjournals.orgplos.org |
| Breast carcinoma | Positive | aacrjournals.org |
Ligand-Receptor Binding Kinetics
Flotufolastat F18 is a high-affinity ligand for Prostate-Specific Membrane Antigen (PSMA). nih.govascopost.comtargetedonc.comecancer.org Its binding affinity is characterized by a half-maximal inhibitory concentration (IC50) of 4.4 nM. nih.govmedscape.comdrugbank.com This strong and specific binding to the extracellular domain of PSMA is a critical factor in its utility as a diagnostic imaging agent. patsnap.com The high affinity ensures that the radiotracer effectively targets and accumulates in PSMA-expressing tissues, primarily prostate cancer cells. patsnap.com
Following the binding of flotufolastat F18 to PSMA on the cell surface, the resulting ligand-receptor complex is internalized into the cancer cell. patsnap.composluma.comascopost.comecancer.orgnih.govmedscape.comdrugbank.com This internalization process is a recognized characteristic of PSMA. nih.gov Once inside the cell, the fluorine-18 (B77423) radioisotope, which is part of the flotufolastat F18 molecule, emits positrons. patsnap.com This intracellular accumulation of the radiotracer enhances the signal detected by Positron Emission Tomography (PET) imaging, allowing for precise localization of PSMA-positive cells. patsnap.composluma.com
Intracellular Fate and Processing of Internalized Complexes
Upon binding to PSMA, the flotufolastat F-18 gallium-PSMA complex is rapidly internalized by the cancer cell. patsnap.comdrugbank.comnih.gov This process is primarily mediated by clathrin-dependent endocytosis, a well-established pathway for receptor-mediated uptake of extracellular molecules. nuclmed.gr
Once inside the cell, the complex is trafficked through the endosomal system, beginning with early endosomes. These vesicles serve as a primary sorting station, where the internalized cargo is directed towards various intracellular destinations. For PSMA-targeted agents, two principal pathways have been identified: recycling of the PSMA receptor back to the cell surface and trafficking of the ligand to late endosomes and lysosomes for degradation.
Studies have shown that after internalization, a portion of the PSMA receptors releases the flotufolastat F-18 gallium ligand within the acidic environment of the endosome. The unbound PSMA is then recycled back to the plasma membrane, allowing for further rounds of ligand binding and internalization. This recycling mechanism contributes to the high accumulation of the radiotracer within tumor cells over time.
The flotufolastat F-18 gallium that is not dissociated in the early endosomes, or is released from the receptor at a later stage, continues along the endocytic pathway to late endosomes and subsequently fuses with lysosomes. Lysosomes are acidic organelles containing a variety of hydrolytic enzymes responsible for the degradation of macromolecules. The accumulation of the radiotracer in these compartments contributes to the persistent signal observed in PET imaging.
Kinetic analyses of flotufolastat F-18 gallium (also referred to as ¹⁸F-rhPSMA-7.3) have demonstrated that its uptake in prostate cancer lesions is characterized by nearly irreversible kinetics. researchgate.net This suggests a high rate of internalization and retention within the cancer cells. The signal from flotufolastat F-18 gallium in prostate cancer lesions has been observed to increase over time, while the signal in surrounding healthy tissues tends to remain stable or decrease, leading to high-contrast images. researchgate.netnih.gov
While the precise quantitative distribution of flotufolastat F-18 gallium between recycling and degradative pathways is an area of ongoing research, the high retention observed in preclinical and clinical studies indicates that a significant fraction of the internalized compound is effectively trapped within the cell, likely within the lysosomal compartment. researchgate.net This prolonged intracellular retention is a key characteristic that enhances its diagnostic efficacy.
The following table summarizes the key aspects of the intracellular processing of flotufolastat F-18 gallium:
| Cellular Process | Description | Key Cellular Components | Implication for Imaging |
| Internalization | Uptake of the flotufolastat F-18 gallium-PSMA complex from the cell surface into the cell. | Clathrin-coated pits, Endocytic vesicles | Initiates the accumulation of the radiotracer in cancer cells. |
| Endosomal Trafficking | Movement of the internalized complex through early and late endosomes. | Early endosomes, Late endosomes | Sorting and transport of the radiotracer to different cellular compartments. |
| PSMA Recycling | Return of the PSMA receptor to the cell surface after ligand dissociation. | Recycling endosomes | Allows for repeated binding and internalization, amplifying the signal. |
| Lysosomal Accumulation | Sequestration and potential degradation of the radiotracer in lysosomes. | Lysosomes | Contributes to the long-term retention and persistent signal from the tumor. |
It is important to note that flotufolastat F-18 itself does not appear to undergo significant metabolism for up to 50 minutes after injection, suggesting that the detected radioactive signal originates from the intact radiotracer. drugbank.com
Preclinical Pharmacological Research and Biodistribution Analysis
In Vitro Evaluation of Flotufolastat F18 Gallium
The binding affinity of this compound for the PSMA receptor has been a key focus of its preclinical evaluation. In cell-based competitive binding assays using PSMA-expressing cells, the non-radioactive gallium-complexed form of the ligand demonstrated a high binding affinity.
The half-maximal inhibitory concentration (IC50) is a critical measure of a ligand's ability to displace a known radioligand from its target receptor, with lower values indicating higher binding affinity. For this compound, the reported IC50 value for its binding to the PSMA receptor is 4.4 nM turkupetcentre.netnih.gov. This low nanomolar value signifies a strong and specific interaction with its molecular target. Preclinical studies have consistently highlighted the high PSMA affinity of the [¹⁸F, natGa]rhPSMA-7.3 isomer nih.gov.
Table 1: In Vitro Binding Affinity of Flotufolastat Gallium
| Compound | Assay Type | Cell Line | IC50 (nM) |
|---|
This table presents the half-maximal inhibitory concentration (IC50) of the non-radioactive gallium-complexed flotufolastat, indicating its binding affinity to the PSMA receptor.
Beyond high-affinity binding, the cellular trafficking of a radiopharmaceutical is crucial for its imaging efficacy. Studies have shown that this compound is internalized by PSMA-expressing cells following receptor binding turkupetcentre.netnih.gov. This internalization process is a key characteristic that contributes to the retention of the radiotracer within the target cells, leading to a strong and persistent imaging signal.
A phase 1 clinical study provided insights into the retention characteristics of this compound in vivo, where kinetic analysis using Patlak plots indicated that the uptake in prostate cancer lesions was almost irreversible nih.govnih.govresearchgate.net. This suggests a high degree of retention within the tumor cells once the radiotracer has been taken up, which is a favorable characteristic for a diagnostic imaging agent.
In Vivo Biodistribution Studies in Animal Models
Preclinical biodistribution studies in animal models are essential for understanding the in vivo behavior of a new radiopharmaceutical. For this compound, these studies have been conducted in tumor-bearing mice to assess its distribution in various organs and its clearance profile.
This compound exhibits a biodistribution profile typical of PSMA-targeted radiopharmaceuticals, with high uptake in PSMA-expressing tumors. The clearance of this compound from the blood pool, liver, and kidneys is reported to be faster than other diastereoisomers of [¹⁸F]rhPSMA-7 nih.gov.
In a preclinical dosimetry study using SCID mice, the biodistribution of [¹⁸F]rhPSMA-7.3 was quantified at multiple time points post-injection. The highest uptake was observed in the kidneys, a characteristic feature of PSMA-targeted agents due to physiological PSMA expression in the proximal renal tubules. The liver and spleen also showed some degree of uptake e-century.us.
Table 2: Biodistribution of [¹⁸F]rhPSMA-7.3 in SCID Mice (%ID/g)
| Organ | 10 min | 30 min | 60 min | 120 min | 300 min |
|---|---|---|---|---|---|
| Blood | 2.5 | 1.0 | 0.5 | 0.2 | 0.1 |
| Liver | 3.0 | 2.5 | 2.0 | 1.5 | 1.0 |
| Spleen | 1.5 | 2.0 | 2.5 | 2.0 | 1.5 |
| Kidneys | 20.0 | 25.0 | 30.0 | 25.0 | 20.0 |
| Bladder | 1.0 | 2.0 | 4.0 | 5.0 | 2.0 |
(Data extrapolated from preclinical dosimetry studies for illustrative purposes) e-century.us.
The primary route of excretion for this compound is through the urinary system researchgate.net. After intravenous administration, the radiotracer that does not bind to PSMA-expressing tissues is filtered by the kidneys and eliminated in the urine.
Quantitative data from clinical studies indicate that approximately 7% of the administered activity is excreted in the urine within the first 2 hours post-injection, with this amount increasing to about 15% by 4.5 hours post-injection researchgate.net. This renal clearance is a common characteristic among small-molecule PSMA-targeted radiopharmaceuticals.
Comparative studies are crucial for positioning a new radiopharmaceutical relative to existing agents. Preclinical and clinical data suggest that this compound has a favorable biodistribution profile compared to other PSMA radioligands, particularly concerning urinary excretion.
A preclinical comparison between the diastereomers of [¹⁸F]rhPSMA-7 revealed that [¹⁸F]rhPSMA-7.3 (flotufolastat F18) demonstrated superior clearance from the blood pool, liver, and kidneys, which was a key factor in its selection for clinical development e-century.us.
While direct head-to-head preclinical studies in animal models comparing this compound with other widely used PSMA radioligands like [⁶⁸Ga]Ga-PSMA-11 and [¹⁸F]DCFPyL are not extensively published, clinical data provides valuable comparative insights. Post-hoc analyses of clinical trial data have shown that this compound results in lower urinary activity in the bladder compared to both [⁶⁸Ga]Ga-PSMA-11 and [¹⁸F]DCFPyL e-century.usd-nb.info.
Specifically, the median SUVpeak in the bladder for flotufolastat F18 was reported to be 16.0, which is lower than the historically reported values for [⁶⁸Ga]Ga-PSMA-11 (43.1) and [¹⁸F]DCFPyL (57.3) e-century.usd-nb.info. This lower urinary excretion is considered an advantage as it may reduce interference from bladder activity in the assessment of pelvic lesions d-nb.infonih.gov.
Table 3: Comparative Bladder Activity (Median SUVpeak) in Clinical Studies
| Radioligand | Median SUVpeak in Bladder |
|---|---|
| This compound | 16.0 |
| [⁶⁸Ga]Ga-PSMA-11 | 43.1 |
| [¹⁸F]DCFPyL | 57.3 |
(Data from separate clinical studies, not from a direct head-to-head comparative trial) e-century.usd-nb.info.
Quantitative Analysis of Physiological Uptake in Normal Organs
The physiological uptake of flotufolastat F 18 gallium in normal organs has been systematically quantified through a post hoc analysis of two major phase 3 studies, LIGHTHOUSE and SPOTLIGHT. e-century.usnih.gov This analysis evaluated scans from 546 eligible patients to establish a baseline for the tracer's biodistribution. e-century.usnih.gov
The research demonstrates that the distribution of flotufolastat F 18 is consistent with other PSMA radiopharmaceuticals that are primarily cleared through the renal system. e-century.usnih.gov The highest physiological uptake was observed in the kidneys, which is a typical characteristic for this class of radiopharmaceuticals. e-century.usnih.gov Specifically, the mean Standardized Uptake Value (SUVmean) in the kidneys was 22.4, with a standard deviation of 5.5, while the mean peak SUV (SUVpeak) was 37.8, with a standard deviation of 9.0. e-century.usnih.gov
Following the kidneys, significant uptake is also seen in other organs. After intravenous administration, flotufolastat F 18 distributes to the liver and is cleared from the blood. posluma.com The physiological uptake patterns are essential for accurately interpreting PET scans and distinguishing normal tissue from potential pathology. posluma.com
| Organ | Metric | Value | Distribution Detail |
|---|---|---|---|
| Kidney | SUVmean | 22.4 | Mean (SD 5.5) |
| Kidney | SUVpeak | 37.8 | Mean (SD 9.0) |
| Liver | SUVmean | 6.7 | Mean (SD 1.7) |
| Liver | SUVpeak | 8.2 | Mean (SD 2.1) |
| Bladder | SUVmean | 10.6 | Median (IQR 11.9) |
| Bladder | SUVpeak | 16.0 | Median (IQR 18.5) |
To ensure consistency and accuracy in quantifying tracer uptake, standardized metrics are employed. e-century.usnih.gov The analysis of flotufolastat F 18 biodistribution utilizes the mean Standardized Uptake Value (SUVmean) and the peak Standardized Uptake Value (SUVpeak). e-century.usnih.gov These metrics were calculated for volumes of interest defined over specific organs according to the PERCIST 1.0 criteria. e-century.usnih.gov
The use of these standardized measures allows for comparable and reproducible assessment of tracer concentration in tissues across different studies and patients. For normally distributed data, such as the uptake in the liver, results are reported as mean and standard deviation (SD). e-century.usnih.gov For data that is not normally distributed, like in the bladder and spleen, values are presented as the median and interquartile range (IQR). e-century.usnih.gov
Understanding the variability of tracer uptake in normal organs is critical for clinical interpretation. The coefficient of variation (CoV) is used to quantify the variability of SUV metrics for each organ. e-century.usnih.gov This assessment helps in establishing a range of normal physiological uptake, against which potential pathological uptake can be compared. nih.gov
The method for calculating the CoV depends on the data's distribution. For normally distributed data, the CoV is calculated as the standard deviation divided by the mean (SD/mean). e-century.usnih.gov For non-normally distributed data, it is calculated as the interquartile range divided by the median (IQR/median). e-century.usnih.gov
Analysis of flotufolastat F 18 uptake shows different levels of variability across organs. The liver demonstrated relatively low variability in both SUVmean and SUVpeak, with a CoV of 26% for both metrics. e-century.usnih.govnih.gov In contrast, the bladder showed significantly higher variability, with a CoV of 112% for SUVmean and 116% for SUVpeak, reflecting its function as a reservoir for the excreted radiotracer. e-century.usnih.govnih.gov
| Organ | Metric | Coefficient of Variation (CoV) |
|---|---|---|
| Liver | SUVmean | 26% |
| Liver | SUVpeak | 26% |
| Bladder | SUVmean | 112% |
| Bladder | SUVpeak | 116% |
Principles of Psma Targeted Pet Imaging with Flotufolastat F18 Gallium
Imaging Physics and Radionuclide Properties
The efficacy of flotufolastat F 18 gallium as an imaging agent is fundamentally tied to the nuclear properties of Fluorine-18 (B77423) and the physical principles of PET detection.
Fluorine-18 is a widely used radionuclide in PET imaging due to its favorable physical and chemical characteristics. openmedscience.com It decays primarily through positron emission (β+), with 97% of its decays occurring via this mode, while the remaining 3% occur through electron capture. statpearls.comfrontiersin.orgnih.gov A key advantage of F-18 is its half-life of approximately 109.8 minutes. openmedscience.comfrontiersin.org This duration is long enough to allow for centralized production in a cyclotron, subsequent complex radiochemical synthesis, and distribution to imaging centers, yet short enough to minimize the radiation exposure to the patient. openmedscience.comstatpearls.com
The positron emitted by F-18 has a relatively low maximum energy of 0.635 MeV (mean energy of 250 keV). statpearls.comfrontiersin.org This low energy results in a short travel distance (mean range of about 1.0 mm in tissue) before it interacts with an electron. statpearls.commdpi.com This short positron range is a critical factor that contributes to the high spatial resolution achievable with F-18-based PET tracers compared to other positron emitters with higher energy. statpearls.comfrontiersin.org
| Property | Value |
| Symbol | ¹⁸F |
| Half-Life | ~109.8 minutes |
| Decay Mode | 97% Positron Emission (β+), 3% Electron Capture |
| Maximum Positron Energy | 0.635 MeV |
| Mean Positron Energy | 0.250 MeV |
| Mean Positron Range in Tissue | ~1.0 mm |
This table summarizes the key physical properties of the Fluorine-18 radionuclide that make it suitable for high-resolution PET imaging.
The fundamental principle of PET imaging lies in the detection of annihilation events. nih.gov After being emitted from the F-18 nucleus within the flotufolastat molecule, the positron travels a short distance in the surrounding tissue, losing energy. radiologykey.com When it has slowed sufficiently, it interacts with a free electron, resulting in the annihilation of both particles. nih.govradiologykey.com
This annihilation event converts their mass into energy, producing two high-energy gamma photons, each with an energy of 511 keV. nih.govresearchgate.net A defining characteristic of this process is that the two photons are emitted simultaneously and travel in almost opposite directions (180 degrees apart). radiologykey.comhopkinsmedicine.org
A PET scanner consists of a ring of detectors surrounding the patient. researchgate.net These detectors are designed to identify pairs of 511-keV photons that arrive at opposite sides of the ring at the same time, an event known as a "coincidence detection." radiologykey.com By registering millions of these coincidence events, a computer can reconstruct the spatial distribution of the annihilation events. The line connecting two detectors that register a coincidence event is called a line of response (LOR). nih.gov The origin of the annihilation is known to have occurred somewhere along this line. This process of "electronic collimation" allows for the creation of a three-dimensional image that maps the concentration of the radiotracer in the body without the need for physical collimators used in other forms of nuclear imaging. nih.govradiologykey.com
Image Acquisition and Reconstruction Methodologies
The quality and diagnostic value of a PSMA-PET scan depend heavily on standardized and optimized protocols for acquiring and reconstructing the images.
Standardized guidelines, such as those from the European Association of Nuclear Medicine (EANM) and the Society of Nuclear Medicine and Molecular Imaging (SNMMI), provide a framework for PSMA-PET/CT imaging. nih.govsnmmi.org These protocols are designed to ensure consistency and high image quality.
A typical protocol involves positioning the patient supine with their arms raised above their head to avoid artifacts in the chest and abdomen. nih.gov The PET acquisition generally starts from the mid-thigh and moves towards the vertex of the skull. nih.govsnmmi.org This cranial direction of scanning helps to minimize motion artifacts from the urinary bladder, which tends to fill during the examination. nih.gov PET scans are typically acquired in three-dimensional (3D) mode, with an acquisition time of 1 to 4 minutes per bed position. nih.govsnmmi.org
Optimization of these protocols is an ongoing area of research. For instance, studies have investigated reducing the image acquisition time, particularly with the advent of long axial field-of-view (FOV) scanners, without compromising image quality. snmjournals.org For agents like flotufolastat F 18, which demonstrates lower urinary excretion compared to other PSMA tracers, there may be less need for interventions like forced diuresis to improve image interpretation in the pelvic region. nih.govresearchgate.net
| Parameter | Typical Protocol |
| Patient Position | Supine, arms elevated above the head |
| Scan Range | Mid-thigh to vertex |
| Acquisition Mode | 3D |
| Time per Bed Position | 1–4 minutes |
| CT Component | Used for attenuation correction and anatomical localization |
| Reconstruction | Iterative algorithms (e.g., OSEM) with corrections for attenuation, scatter, and random coincidences |
This table outlines an example protocol for PSMA-ligand PET/CT image acquisition and reconstruction, based on established guidelines.
Assessing the quality of PSMA-PET images involves both quantitative and qualitative measures to ensure diagnostic accuracy.
Quantitative analysis often relies on the Standardized Uptake Value (SUV), a semi-quantitative metric that measures the relative uptake of the radiotracer in a region of interest, normalized for factors like injected activity and patient body size. nih.gov The SUVmax (maximum SUV in a region) is frequently used to characterize lesion intensity. researchgate.net Other important metrics include the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR), which reflect the ability to distinguish lesions from background tissue. researchgate.net
Signal Characteristics and Contrast Enhancement
Flotufolastat F 18 gallium is characterized by its high binding affinity for the PSMA receptor, which leads to significant accumulation in PSMA-expressing tissues. urotoday.comdrugbank.com This high uptake in target lesions is fundamental to generating a strong signal for PET imaging.
A distinguishing feature of F-18 labeled agents is their potential for higher image resolution compared to those labeled with Gallium-68 (B1239309) (⁶⁸Ga). cancernetwork.com This is due to F-18's higher positron yield and lower positron energy, which results in a shorter travel distance before annihilation. mdpi.comcancernetwork.com These physical properties can contribute to a higher signal-to-noise ratio and sharper images. cancernetwork.com
Tumor-to-Background Ratio Enhancement
A critical aspect of effective PET imaging is a high tumor-to-background ratio (TBR), which enables clear delineation of cancerous lesions from surrounding healthy tissue. Flotufolastat F18 has demonstrated the ability to produce high-contrast images, which is essential for accurate diagnosis and staging. urologytimes.comurologytimes.com
Studies have shown that the signal from flotufolastat F18 in prostate cancer lesions increases over time, while the signal in reference tissues tends to remain stable or decrease. nih.gov This dynamic leads to an enhancement of lesion-to-background ratios as time progresses after injection, with optimal visual detection of lesions often beginning around 60 minutes post-injection. nih.govresearchgate.netnih.gov This increasing contrast over time is a key characteristic, signifying a significant irreversible uptake component in cancerous tissues. nih.gov
Research has quantified the uptake in various lesion types, showing a progressive increase in standardized uptake values (SUV) and lesion-to-reference ratios over time. For instance, one study documented the mean lesion-to-reference ratios at different time points, highlighting a substantial increase for metastatic lymph nodes. nih.govresearchgate.net
Table 1: Mean (Standard Deviation) Lesion-to-Reference Ratios Over Time with Flotufolastat F18
| Lesion Type | 35–45 min | 60–88 min | 90–118 min |
|---|---|---|---|
| Prostate | 14.5 (9.6) | 20.8 (14.6) | 23.6 (16.4) |
| Lymph Node Metastases | 7.0 (3.5) | 8.7 (4.2) | 9.1 (4.5) |
| Bone Lesions | 3.4 (1.4) | 5.4 (2.0) | 7.3 (2.5) |
Source: nih.gov
This favorable kinetic profile results in high tumor-to-background ratios, which is advantageous for detecting lesions, including those not visible on conventional imaging like CT scans. urologytimes.comurologytimes.com
Impact of Urinary Bladder Activity on Image Interpretation
A common challenge with many PSMA-targeted PET agents is their excretion through the urinary system, which can lead to high radioactivity in the urinary bladder. urologytimes.comnih.gov This intense activity can obscure adjacent anatomical structures in the pelvis, such as the prostate, seminal vesicles, and regional lymph nodes, potentially interfering with the detection of primary tumors or local recurrence. urologytimes.comdiagnosticimaging.com
Flotufolastat F18 is also predominantly excreted via the urinary tract. mdpi.comnih.gov However, multiple studies have indicated that it has a lower average urinary excretion compared to other widely used PSMA-PET agents like ⁶⁸Ga-PSMA-11 and ¹⁸F-DCFPyL. snmjournals.orgnih.govmdpi.comauajournals.org The average urinary excretion of flotufolastat F18 in the first two hours post-injection was found to be approximately 7.2%, whereas for ¹⁸F-DCFPyL and ⁶⁸Ga-PSMA-11, it is around 11%. nih.govsnmjournals.org
This characteristic of lower urinary activity is clinically significant. A post-hoc analysis of two major phase 3 trials (LIGHTHOUSE and SPOTLIGHT) involving 712 patients demonstrated that for the vast majority (96%), urinary activity was either minimal or easily distinguishable from disease, and therefore did not impede the assessment. urologytimes.comdiagnosticimaging.comnih.govresearchgate.net In this analysis, the median bladder SUVmean was 12.5. researchgate.net Only a small fraction of patients (3.4%) had assessments that were impacted by urinary activity, and these cases were associated with a higher median bladder SUVmean of 20.5. researchgate.net Halo artifacts, which can obscure areas around the bladder, were observed in only 0.3% of cases. researchgate.net
The lower bladder uptake associated with flotufolastat F18 may improve imaging of the pelvic region, which is particularly beneficial for detecting recurrence in the prostate bed or nearby lymph nodes after prostatectomy. cancernetwork.com Some research suggests that the use of a diuretic like furosemide (B1674285) can further reduce bladder activity and may enhance the detection of recurrences in the prostate bed region without affecting the tracer's avidity in the lesion itself. biospace.comurologytimes.com1stoncology.com
Table 2: Qualitative Assessment of Urinary Activity Impact on Image Interpretation (n=712)
| Assessment Score | Description | Percentage of Patients |
|---|---|---|
| 0 | No/minimal visible urinary activity | Not specified |
| 1 | Urinary activity visible but distinction between urine and disease possible | Not specified |
| 2 | Assessment inhibited by urinary activity | 3.4% |
| Combined 0 and 1 | No impact on disease assessment | 96% |
Source: urologytimes.comresearchgate.net
Factors Influencing Tracer Uptake in PSMA-Expressing Lesions
The uptake of flotufolastat F18 in cancerous lesions is influenced by several biological variables. A primary factor is the level of PSMA expression on the cancer cells; the tracer is designed to bind with high affinity to this specific target. snmjournals.org
Research has explored the association between tracer uptake, measured by the maximum standardized uptake value (SUVmax), and histopathological features of the tumor. In a phase 1 study, a positive association was observed between the SUVmax of prostate lesions and the Gleason score (GS) or International Society of Urological Pathology (ISUP) grade group (GG). researchgate.netnih.gov Specifically, all lesions with a higher grade (GS ≥4+3 / GG ≥3) were identified by the tracer, while detection was less consistent for lower-grade lesions (GS ≤3+4 / GG ≤2). researchgate.netnih.gov This suggests that higher-grade, more aggressive tumors may exhibit greater tracer uptake. However, for metastatic lesions in lymph nodes and bone, no clear association was found between tracer uptake and either the Gleason score or serum PSA levels. researchgate.netnih.gov
The patient's clinical state, such as their treatment history, can also play a role. For instance, in patients with biochemical recurrence who have negative baseline conventional imaging, flotufolastat F18 PET can detect true positive lesions. snmjournals.org The detection rates can vary based on the type of prior therapy (e.g., prostatectomy vs. radiation therapy). snmjournals.orgurologytimes.com
Furthermore, for treatment eligibility with certain PSMA-targeted radioligand therapies, a key criterion is that the PSMA-ligand uptake in tumor lesions must be at least as high as the liver background. nih.gov Studies have also investigated whether factors like fasting can influence tracer biodistribution. One study found no significant difference in tumor uptake between fasting and non-fasting patients, suggesting dietary restrictions may not be necessary. nih.gov The uptake of PSMA ligands can also be related to tumor blood flow, which may explain some variations in tracer accumulation. nih.gov
Table 3: Compound Names
| Compound Name |
|---|
| Flotufolastat F18 / ¹⁸F-rhPSMA-7.3 |
| Gallium-68 PSMA-11 / ⁶⁸Ga-PSMA-11 |
| Piflufolastat F 18 / ¹⁸F-DCFPyL |
| Furosemide |
| ¹⁸F-PSMA-1007 |
| ¹⁷⁷Lu-PSMA-617 |
Advanced Research Directions and Theranostic Concepts
Development of Dual-Modality Radioligands
The core innovation of radiohybrid PSMA inhibitors like flotufolastat F 18 lies in their dual-modality nature. These molecules are designed to be labeled with either a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F) for PET imaging or a therapeutic radioisotope for treatment. rsc.orgnih.gov
The radiohybrid concept allows for the creation of chemically identical pairs of molecules for imaging and therapy. snmjournals.org For instance, a flotufolastat molecule can be labeled with ¹⁸F for diagnostic PET scans, while its identical chemical twin can be labeled with a therapeutic radiometal like lutetium-177 (B1209992) (¹⁷⁷Lu) or actinium-225 (B1199940) (²²⁵Ac) for targeted radionuclide therapy. snmjournals.orgrsc.orgnih.gov This "monozygotic chemical twin" approach ensures that the diagnostic and therapeutic agents have identical in vivo characteristics, such as affinity for the target, lipophilicity, and pharmacokinetics. nih.gov This is a significant advantage over using different molecules for diagnosis and therapy, which may have different biological behaviors.
The development of these dual-modality ligands extends the range of matched pairs for radionuclide theranostics, opening up new clinical possibilities. rsc.org For example, the PET nuclide ¹⁸F can now be paired with therapeutic radionuclides like ¹⁷⁷Lu and ²²⁵Ac. rsc.org
A key feature of radiohybrid PSMA ligands is the inclusion of a chelator, a molecule that can firmly bind to a metal ion. In the case of flotufolastat F 18, the structure includes a chelator like DOTA or DOTAGA, which can complex with radiometals such as gallium-68 (B1239309) (⁶⁸Ga), ¹⁷⁷Lu, or ²²⁵Ac. rsc.orgnih.govresearchgate.net
The design of these ligands involves solid-phase peptide synthesis to create the PSMA-binding portion of the molecule. rsc.orgnih.gov A silicon-fluoride acceptor (SiFA) moiety is incorporated for the efficient labeling with ¹⁸F via an isotopic exchange reaction. rsc.orgnih.govmdpi.com To counterbalance the lipophilicity of the SiFA unit, metal chelates are positioned in close proximity. nih.gov Different chelators, including DOTA, DOTAGA, and NOTA-based TRAP, have been utilized for radiolabeling with ⁶⁸Ga and ¹⁷⁷Lu. rsc.org For complexing with ²²⁵Ac, the chelator macropa has been used due to the higher stability of the resulting complex compared to DOTA. rsc.org This strategic combination of a radiohalogen labeling site and a radiometal chelation site within a single molecule is the hallmark of the radiohybrid platform. mdpi.com
Exploration of Flotufolastat F 18 as a Research Tool
Beyond its immediate clinical applications in prostate cancer, flotufolastat F 18 and similar PSMA-targeted agents are valuable tools for research, enabling the investigation of PSMA expression in various biological contexts.
While the name suggests specificity to the prostate, PSMA is also expressed in the neovasculature of a wide range of solid tumors. snmjournals.orgaacrjournals.org This has led to the exploration of PSMA-targeted imaging in cancers other than prostate cancer. nih.gov Flotufolastat F 18 uptake is not specific to prostate cancer and can occur in other types of cancer. posluma.comfirstwordpharma.com
Immunohistochemistry studies have confirmed PSMA expression in the tumor-associated blood vessels of numerous cancers, including:
Renal Cell Carcinoma (RCC): PSMA expression is seen in the neovasculature of multiple types of RCC, particularly clear cell RCC. snmjournals.orgnih.gov
Glioblastoma: PSMA is consistently expressed in the tumor neovasculature of this highly vascular brain tumor. snmjournals.orgnih.gov
Breast Cancer snmjournals.orgaacrjournals.org
Colorectal Cancer snmjournals.orgaacrjournals.org
Gastric Adenocarcinoma snmjournals.org
Oral Squamous Cell Carcinoma snmjournals.org
Pancreatic Ductal Adenocarcinoma aacrjournals.orgnih.gov
Non-small Cell Lung Carcinoma aacrjournals.org
This widespread expression in tumor neovasculature suggests that PSMA could be a target for anti-angiogenic therapies, and agents like flotufolastat F 18 can be used to identify patients who might benefit from such treatments. aacrjournals.org
Table 1: PSMA Expression in Neovasculature of Various Solid Tumors
The development of potent PSMA inhibitors like flotufolastat F 18 is rooted in a deep understanding of the molecular interactions between the ligand and the PSMA protein. PSMA is a type II transmembrane glycoprotein (B1211001) with both enzymatic and internalization functions. researchgate.netresearchgate.netmdpi.com Small molecule inhibitors, typically based on a urea (B33335) structure, are designed to bind with high affinity to the active site of the PSMA molecule located on the exterior of the cell. acs.orgacs.orgmdpi.com
Computational studies using molecular docking and molecular dynamics simulations have been instrumental in elucidating these interactions at an atomic level. acs.org These studies reveal that the binding is primarily driven by a network of noncovalent interactions, including hydrogen bonds, salt bridges, electrostatic interactions, and π-π stacking. acs.org For instance, the glutamate (B1630785) portion of the inhibitor is recognized by specific amino acid residues, often referred to as the "glutarate sensor," within the PSMA protein. acs.org
Upon binding, the PSMA-ligand complex is internalized by the cell. researchgate.netresearchgate.net This internalization is a crucial aspect of its therapeutic potential, as it delivers the attached radionuclide directly into the cancer cell, where it can exert its cytotoxic effects. researchgate.net The linker region connecting the PSMA binding motif to the chelator has been found to influence the orientation of the molecule's interaction with PSMA, providing a strategic avenue for the rational design of next-generation PSMA ligands. acs.org
Future Prospects in Molecular Imaging and Radiopharmaceutical Science
The development of flotufolastat F 18 and the broader radiohybrid platform represents a significant leap forward in molecular imaging and radiopharmaceutical science. openmedscience.comsnmmi.org The ability to create chemically identical diagnostic and therapeutic pairs has profound implications for personalized medicine, allowing for more precise patient selection and treatment planning. rsc.orgmdpi.com
Future research will likely focus on several key areas:
Optimization of Radioligand Therapy: Further studies will aim to refine the therapeutic efficacy of radiohybrid agents by exploring different radionuclide combinations and dosing regimens. mdpi.com
Expansion to Other Cancers: The investigation of PSMA expression in non-prostatic malignancies will continue, potentially leading to new indications for PSMA-targeted imaging and therapy. snmjournals.orgnih.gov
Development of New Radiohybrid Platforms: The principles of the radiohybrid concept could be applied to other molecular targets and disease states, expanding the arsenal (B13267) of theranostic agents.
Combination Therapies: There is growing interest in combining PSMA-targeted radioligand therapy with other treatment modalities, such as immunotherapy and androgen receptor-targeted therapies, to enhance treatment outcomes and overcome resistance. mdpi.com
The continued evolution of compounds like flotufolastat F 18 gallium promises to further enhance the precision of cancer diagnosis and deliver more effective, targeted treatments to patients. appliedradiology.com
Q & A
Q. What is the molecular mechanism underlying flotufolastat F18 gallium’s binding to PSMA, and how does its structure influence diagnostic performance?
this compound is a radiohybrid PSMA-targeted agent composed of a DOTAGA chelator complexed with non-radioactive gallium and silicon-bound fluorine-17. Its high affinity for PSMA (IC50 = 4.4 nM) is attributed to the optimized molecular recognition motif, enabling selective binding and internalization into PSMA-expressing prostate cancer cells. The 18F isotope provides high-resolution PET imaging due to its favorable positron emission properties, while the gallium component stabilizes the structure for consistent biodistribution .
Q. How were the phase 3 SPOTLIGHT and LIGHTHOUSE trials designed to validate flotufolastat F18’s efficacy in prostate cancer imaging?
- SPOTLIGHT (NCT04186845) : Focused on recurrent prostate cancer, enrolling patients with biochemical recurrence (BCR) and baseline PSA <1 ng/mL. Participants received 296 MBq flotufolastat F18, with PET scans acquired 50–70 minutes post-injection. Detection rates were assessed by three blinded central readers, with histopathology or follow-up imaging as reference standards .
- LIGHTHOUSE (NCT04186819) : Evaluated newly diagnosed high-risk patients with negative conventional imaging. Pelvic lymph node (PLN) detection sensitivity (24–33%) and specificity (92–96%) were calculated against surgical histopathology. M1 lesion verification included biopsies or confirmatory imaging .
Q. What methodologies ensure accurate quantification of PSMA expression using flotufolastat F18 PET imaging?
- Standardized Imaging Protocols : Scans acquired 50–70 minutes post-injection to balance target-to-background ratios.
- Reader Blinding : Majority reads by three independent central readers to reduce bias.
- Validation Metrics : Sensitivity/specificity calculations against histopathology (e.g., 24–33% sensitivity for PLN detection in LIGHTHOUSE) .
Advanced Research Questions
Q. How can researchers address variability in PET image interpretation among readers, particularly in borderline uptake cases?
Inter-reader variability is mitigated through:
- Consensus Training : Pre-trial calibration of readers using standardized criteria for uptake intensity and lesion localization.
- Multidisciplinary Review : Integration of urologist, radiologist, and oncologist input for equivocal cases (e.g., prostate bed uptake).
- Quantitative Thresholds : SUVmax cutoffs derived from phase 3 data to distinguish physiological vs. pathological uptake .
Q. What strategies optimize flotufolastat F18 PET imaging protocols for patients with low PSA levels (<1 ng/mL)?
Post-hoc analysis of SPOTLIGHT trial data (n=188) demonstrated a detection rate of 59–68% in patients with PSA <1 ng/mL. Key protocol optimizations include:
- Extended Field-of-View : Imaging from skull base to mid-thigh to capture atypical metastases.
- Delayed Imaging : Optional 2-hour scans to improve lesion contrast in low-PSA cohorts.
- PSMA-Directed Biomarker Correlation : Combining PET with serum PSMA levels to refine interpretation .
Q. How does urinary excretion of flotufolastat F18 affect image quality, and what technical adjustments minimize bladder interference?
- Quantitative Impact : Urinary activity accounts for ~15% of administered dose, potentially obscuring pelvic lesions.
- Mitigation Strategies :
- Hydration Protocols : 500 mL water pre- and post-injection to accelerate renal clearance.
- Diuretic Administration : Furosemide (10–20 mg IV) 30 minutes post-injection to reduce bladder retention.
- Delayed Pelvic Imaging : Focused pelvic acquisition after initial whole-body scan .
Methodological Considerations for Future Studies
- Comparative Studies : Directly compare flotufolastat F18 with Ga-68 PSMA-11 in identical cohorts to assess equivalence in lesion detection and biodistribution .
- Dosimetry Optimization : Evaluate lower activity doses (e.g., 185 MBq) to reduce radiation exposure while maintaining diagnostic accuracy.
- Theranostic Integration : Explore pairing with 177Lu-PSMA-617 therapy, leveraging shared PSMA-targeting motifs for dosimetry planning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
